Epibatidine analogues
Epibatidine analogues are a class of synthetic compounds derived from or structurally related to epibatidine, a potent and selective nicotinic acetylcholine receptor (nAChR) agonist. These analogues have been developed for various applications, including pharmaceuticals, research tools, and potentially therapeutic agents in the treatment of pain and smoking cessation. The primary target of these compounds is the α7 nAChR subtype, which plays a significant role in modulating neuronal activity and has been implicated in several neurological disorders.
Structurally, epibatidine analogues often modify the basic chemical structure to enhance potency, selectivity, or pharmacokinetic properties while maintaining their ability to interact with nAChRs. These modifications can include changes to functional groups such as hydroxyls, amino groups, and aromatic rings. The design of these analogues typically involves computational modeling and medicinal chemistry techniques to optimize drug-like properties.
In research settings, epibatidine analogues are widely used as tools for understanding the mechanisms of action of nAChRs, evaluating receptor subtype selectivity, and developing new drugs. Their potential therapeutic applications include treating chronic pain, Alzheimer's disease, Parkinson's disease, and depression, among others. However, due to their high potency and affinity, careful pharmacological evaluation is necessary to ensure safety and efficacy in clinical settings.

構造 | 化学名 | CAS | MF |
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7-Azabicyclo[2.2.1]heptane,2-(6-chloro-3-pyridinyl)-, (1S,2S,4R)- | 152378-30-8 | C11H13N2Cl |
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(±)-Epibatidine dihydrochloride | 162885-01-0 | C11H13CLN2.2CLH |
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(+)-Epibatidine | 140111-52-0 | C11H13N2Cl |
関連文献
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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